5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
Overview
Description
5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide: is a synthetic organic compound characterized by the presence of a thiadiazole ring substituted with a trifluoromethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halogenated compound under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Thiophene Carboxamide: The final step involves coupling the thiadiazole derivative with 5-ethyl-2-thiophenecarboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially reducing it to a dihydrothiadiazole derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique electronic properties make it suitable for use in organic electronics and photovoltaic cells.
Biology and Medicine
Antimicrobial Agents: The compound exhibits potential antimicrobial activity against a range of bacterial and fungal pathogens.
Anticancer Research: Preliminary studies suggest it may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.
Industry
Agrochemicals: It can be used as a precursor for the synthesis of herbicides and pesticides.
Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents in treating various diseases.
Mechanism of Action
The mechanism by which 5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes and receptors, disrupting their normal function.
Pathways Involved: It interferes with key signaling pathways, such as the MAPK/ERK pathway in cancer cells, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
- 5-ethyl-N-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
Uniqueness
- Trifluoromethyl Group : The presence of the trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
- Electronic Properties : The trifluoromethyl group also imparts unique electronic properties, which can be exploited in material science applications.
This detailed overview provides a comprehensive understanding of 5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3OS2/c1-2-5-3-4-6(18-5)7(17)14-9-16-15-8(19-9)10(11,12)13/h3-4H,2H2,1H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMPXAWGYMNMGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=NN=C(S2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.